Zopiclone

描述

属性

IUPAC Name |

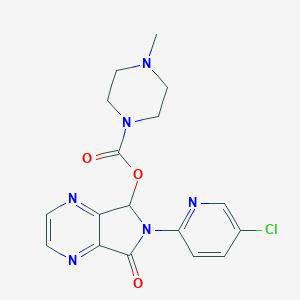

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041155 | |

| Record name | Zopiclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>58.3 [ug/mL] (The mean of the results at pH 7.4), 8.85e-01 g/L | |

| Record name | SID866104 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Zopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

43200-80-2 | |

| Record name | Zopiclone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43200-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zopiclone [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | zopiclone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zopiclone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zopiclone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOPICLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03A5ORL08Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C | |

| Record name | Zopiclone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zopiclone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Stereospecific Synthesis of (S)-Zopiclone (Eszopiclone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of (S)-zopiclone, commercially known as eszopiclone. Esthis compound is the (S)-enantiomer of the non-benzodiazepine hypnotic agent this compound and is recognized for its greater therapeutic efficacy and improved side-effect profile compared to the racemic mixture.[1][2][3] The hypnotic activity of this compound is primarily attributed to the (S)-enantiomer, which exhibits a significantly higher affinity for the GABA-A receptor, approximately 50 times greater than the (R)-enantiomer.[1][4] This document details the principal synthetic strategies, presents comparative data, and provides experimental protocols for the synthesis of this important pharmaceutical agent.

The synthesis of esthis compound is primarily achieved through two main strategies: the chiral resolution of racemic this compound and the kinetic resolution of a key synthetic intermediate.

Chiral Resolution of Racemic this compound

A prevalent industrial method for producing esthis compound involves the separation of the desired (S)-enantiomer from the racemic mixture of this compound. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

A variety of chiral acids have been successfully employed as resolving agents. The selection of the resolving agent and the solvent system is critical for achieving high yield and enantiomeric purity.

Table 1: Comparison of Chiral Resolving Agents for Racemic this compound

| Resolving Agent | Solvent System | Yield (%) | Enantiomeric Purity (%) | Reference |

| D-(+)-O,O'-Dibenzoyltartaric acid | Acetonitrile | Not specified | >99 | [1] |

| D-(+)-Di-p-toluoyltartaric acid | Acetonitrile | 35 | 99.9 | [2] |

| L-Tartaric acid | Acetonitrile/Ethanol/Dichloromethane | 30-40 | >99.9 | [5] |

| D-Malic acid | Methanol/Acetone | 91.7 (of esthis compound from salt) | 99.0 (e.e. of salt) | [6] |

| (+)-Malic acid | Methanol/Acetone | Not specified | Not specified | [1][4] |

Experimental Protocol: Resolution with D-(+)-Di-p-toluoyltartaric acid monohydrate [2]

-

Salt Formation: A solution of racemic this compound (100 g, 0.26 mol) in acetonitrile (1.2 L) is heated to 50-60 °C. D-(+)-di-p-toluoyltartaric acid monohydrate (84 g, 0.21 mol) is added, and the mixture is stirred for 1 hour.

-

Crystallization: The reaction mixture is cooled to 35-45 °C to allow for the precipitation of the diastereomeric salt. The solid is collected by filtration and washed with acetonitrile (100 mL).

-

Liberation of Esthis compound: The wet solid is dissolved in water (100 mL). The pH of the resulting solution is adjusted to 7.5-8.0 with a 10% sodium carbonate solution. Stirring is continued for 30 minutes to precipitate esthis compound as a crystalline solid.

-

Purification: The crystalline solid is filtered, washed thoroughly with water (100 mL), and recrystallized from ethyl acetate (1.4 L). The final product is dried at 70-75 °C under vacuum to yield esthis compound as a white crystalline solid (34 g, 34% yield) with an HPLC chiral purity of 99.9%.

Logical Flow of Chiral Resolution

Caption: Workflow for the chiral resolution of racemic this compound.

Kinetic Resolution of a Hemiacetal Intermediate

An alternative and elegant approach to esthis compound involves the kinetic resolution of a racemic hemiacetal intermediate, 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine. This method can be achieved using either enzymatic or chemical catalysts to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

2.1 Enzymatic Kinetic Resolution

Lipases, particularly from Candida antarctica, have been shown to be effective in the enantioselective hydrolysis or transcarbonatation of racemic carbonates derived from the hemiacetal intermediate.[1]

Table 2: Enzymatic Kinetic Resolution of Hemiacetal Carbonates

| Substrate | Enzyme | Method | Enantiomeric Excess (e.e.) (%) | Reference |

| Racemic vinyl carbonate | Candida antarctica lipase (SP 435L) | Hydrolysis/Transcarbonatation | 95 | [1] |

| Racemic chloromethyl carbonate | Candida antarctica lipase B (Chirazyme-L2) | Hydrolysis | 96 | [1] |

Experimental Protocol: Enzymatic Hydrolysis of Racemic Vinyl Carbonate [6]

-

Substrate Preparation: The racemic hemiacetal is reacted with vinyl chloroformate in pyridine to produce the corresponding racemic vinyl carbonate.

-

Enzymatic Resolution: The racemic vinyl carbonate is subjected to hydrolysis using Candida antarctica lipase in a dioxane/water medium at 60°C for 48 hours. The enzymatic hydrolysis preferentially acts on one enantiomer, and due to spontaneous racemization of the unreacted alcohol, the process can theoretically achieve a 100% yield of the desired chiral vinyl acetate.

-

Isolation: The resulting (S)-vinyl carbonate is isolated from the reaction mixture.

-

Condensation: The purified (S)-vinyl carbonate is condensed with N-methylpiperazine in acetone to yield esthis compound.

2.2 Chemical Kinetic Resolution

Chiral catalysts, such as imidazothiazole derivatives, can also be employed for the kinetic resolution of the racemic hemiacetal intermediate through reaction with a chloroformate.

Table 3: Chemical Kinetic Resolution of Racemic Hemiacetal

| Catalyst | Acylating Agent | Yield of (S)-carbonate (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| (R)-6-tert-butyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole | Phenyl chloroformate | 41.8 | 85 | [7] |

| Chiral imidazothiazole | Chloroformate | Good | Good | [8] |

Experimental Protocol: Chemical Kinetic Resolution using a Chiral Imidazothiazole Catalyst [7]

-

Reaction Setup: In a reaction flask, combine the racemic hemiacetal (5.24 g, 20 mmol), (R)-6-tert-butyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole (0.37 g, 2 mmol), triethylamine (2.7 mL), and dry dichloromethane (100 mL).

-

Acylation: A solution of phenyl chloroformate (2.5 mL) in dichloromethane (100 mL) is added dropwise at room temperature over approximately 1 hour. The reaction is stirred overnight at room temperature.

-

Workup: The reaction is quenched, and the pH is adjusted to 8-9 with 10% Na2CO3 solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to obtain (S)-hemiacetal phenyl carbonate (3.2 g, 41.8% yield, 85% e.e.).

-

Final Step: The (S)-hemiacetal phenyl carbonate (7.6 g, 20 mmol, 90% e.e.) is dissolved in acetonitrile (50 mL). N-methylpiperazine (4.4 mL) is added slowly, and the mixture is reacted at room temperature for 2 hours. The solvent is removed, and the residue is purified by silica gel column chromatography to afford esthis compound (6.6 g, 85.0% yield, 90% e.e.).[8]

Synthetic Pathway via Kinetic Resolution

Caption: General scheme for esthis compound synthesis via kinetic resolution.

Overall Synthetic Pathway to Racemic this compound

The precursor for both resolution strategies, racemic this compound, is synthesized from pyrazine-2,3-dicarboxylic acid. The key steps involve the formation of a pyrazine anhydride, condensation with 2-amino-5-chloropyridine, intramolecular cyclization, reduction to the hemiacetal, and finally condensation with 1-chlorocarbonyl-4-methylpiperazine.[2] Careful control of the reduction step is crucial to prevent the formation of impurities.[9][10]

General Synthesis of Racemic this compound

Caption: Synthetic route to the racemic this compound precursor.

Conclusion

The stereospecific synthesis of esthis compound is a well-established field with multiple viable strategies for industrial-scale production. The classical approach of resolving racemic this compound with chiral acids remains a robust and widely used method, offering high enantiomeric purity. Kinetic resolution of the hemiacetal intermediate, through either enzymatic or chemical catalysis, presents a more elegant and potentially more efficient alternative by introducing stereoselectivity earlier in the synthetic sequence. The choice of a particular synthetic route will depend on factors such as cost of materials, operational simplicity, and desired purity levels. This guide provides the foundational knowledge for researchers and drug development professionals to navigate the synthesis of this important therapeutic agent.

References

- 1. Portico [access.portico.org]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparative and analytical separation of the this compound enantiomers and determination of their affinity to the benzodiazepine receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2007088073A1 - this compound resolution using l-tartaric acid - Google Patents [patents.google.com]

- 6. Esthis compound synthesis - chemicalbook [chemicalbook.com]

- 7. Method for synthesizing esthis compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN107445961B - A method for synthesizing esthis compound - Google Patents [patents.google.com]

- 9. Synthesis of RP 48497, an Impurity of Esthis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Pharmacological differences between zopiclone enantiomers

An In-depth Technical Guide to the Pharmacological Differences Between Zopiclone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a nonbenzodiazepine hypnotic of the cyclopyrrolone class, is a racemic mixture of two enantiomers: (S)-zopiclone (esthis compound) and (R)-zopiclone. This technical guide provides a comprehensive analysis of the pharmacological distinctions between these enantiomers, focusing on their receptor binding affinities, pharmacokinetic and pharmacodynamic profiles, and clinical implications. The document is intended to serve as a detailed resource for professionals in pharmacology, medicinal chemistry, and drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate a deeper understanding of the stereoselectivity of this compound's actions.

Introduction

This compound exerts its therapeutic effects by modulating γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system, similar to benzodiazepines.[1] However, the pharmacological activity of racemic this compound is not equally distributed between its two enantiomers. The (S)-enantiomer, esthis compound, is the pharmacologically active component, possessing a significantly higher affinity for the GABA-A receptor complex.[2] This stereoselectivity has profound implications for the drug's efficacy and side-effect profile, leading to the development and clinical use of esthis compound as a single-enantiomer product. This guide will dissect the key pharmacological differences that underpin the distinct clinical profiles of this compound's enantiomers.

Receptor Binding Affinity

The primary mechanism of action for this compound and its enantiomers is the allosteric modulation of the GABA-A receptor. The binding affinity of the enantiomers to this receptor complex, particularly at the benzodiazepine binding site, is markedly different.

Data Presentation: Receptor Binding Affinities

| Compound | Receptor/Subtype | Binding Parameter | Value (nM) |

| (+)-Zopiclone (Esthis compound) | Benzodiazepine Receptor | IC₅₀ | 21[2] |

| (-)-Zopiclone (R-zopiclone) | Benzodiazepine Receptor | IC₅₀ | 1,130[2] |

| Esthis compound | GABA-A α1β2γ2 | Ki | 50.1 ± 10.1[3] |

| Esthis compound | GABA-A α2β2γ2 | Ki | 114 ± 40.8[3] |

| Esthis compound | GABA-A α3β2γ2 | Ki | 162 ± 29.5[3] |

| Esthis compound | GABA-A α5β2γ2 | Ki | 102 ± 17.9[3] |

| Racemic this compound | Benzodiazepine Receptor | Affinity (displacement of [³H]-flunitrazepam) | 28[4] |

Experimental Protocols: Radioligand Binding Assay

A common method to determine receptor binding affinity is the radioligand binding assay. A representative protocol is outlined below:

-

Receptor Preparation: Rat cortical membranes are prepared as the source of GABA-A receptors. The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes, which are then washed and resuspended.[5]

-

Radioligand: [³H]-flumazenil, a benzodiazepine receptor antagonist, is often used as the radioligand.[5]

-

Assay Conditions: The prepared membranes are incubated with the radioligand and varying concentrations of the test compounds (esthis compound, R-zopiclone, or racemic this compound). The incubation is typically carried out at a specific temperature (e.g., 30°C) and for a duration sufficient to reach equilibrium (e.g., 35 minutes).[5]

-

Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound ligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualization: GABA-A Receptor Binding

Caption: Comparative binding affinities of this compound enantiomers to the GABA-A receptor.

Pharmacokinetics

The pharmacokinetic profiles of the this compound enantiomers are stereoselective, with significant differences in their absorption, distribution, metabolism, and excretion.

Data Presentation: Stereoselective Pharmacokinetics of this compound Enantiomers (Following a 15 mg oral dose of racemic this compound)

| Parameter | (+)-Zopiclone (Esthis compound) | (-)-Zopiclone (R-zopiclone) | p-value |

| Cmax (ng/mL) | 87.3 | 44.0 | < 0.001[6] |

| AUC₀→∞ (ng·h/mL) | 691.3 | 209.5 | < 0.001[6] |

| Oral CLtot/F (mL/min) | 195.5 | 659.8 | < 0.001[6] |

| Vd/F (L) | 98.6 | 192.8 | < 0.01[6] |

| Elimination Half-life (min) | 399.2 | 225.6 | < 0.01[6] |

Experimental Protocols: Stereoselective Pharmacokinetic Analysis

The determination of the pharmacokinetic parameters of individual enantiomers typically involves the following steps:

-

Study Design: A crossover study design is often employed, where healthy volunteers receive a single oral dose of racemic this compound.[6]

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration.

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Enantioselective Assay: The concentrations of the individual enantiomers in the plasma samples are determined using a validated enantioselective analytical method, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase.[7][8]

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction to isolate the analytes.[9]

-

Chromatographic Separation: A chiral column (e.g., Chiralpak IC-3) is used to separate the S- and R-enantiomers.[9] The mobile phase composition is optimized to achieve baseline separation.

-

Detection: Mass spectrometry (MS/MS) is a highly sensitive and specific detection method for quantifying the low concentrations of the enantiomers in plasma.[9]

-

-

Pharmacokinetic Analysis: The plasma concentration-time data for each enantiomer are analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, AUC, half-life, clearance, and volume of distribution.

Visualization: this compound Metabolism

References

- 1. Preparative and analytical separation of the this compound enantiomers and determination of their affinity to the benzodiazepine receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural requirements for esthis compound and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Pharmacokinetics of this compound and its enantiomers in Caucasian young healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

- 9. Esthis compound versus this compound in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

Zopiclone binding affinity for α1, α2, α3, and α5 GABAA receptor subunits

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of zopiclone for the α1, α2, α3, and α5 subunits of the γ-aminobutyric acid type A (GABAA) receptor. This compound, a non-benzodiazepine hypnotic, exerts its therapeutic effects by modulating the activity of this crucial inhibitory neurotransmitter receptor in the central nervous system. Understanding its interaction with specific GABAA receptor subtypes is paramount for the development of novel therapeutics with improved efficacy and side-effect profiles.

Quantitative Binding Affinity Data

This compound, and its active S-enantiomer esthis compound, are positive allosteric modulators of the GABAA receptor. They bind to a site on the receptor complex that is distinct from the GABA binding site but is located near the benzodiazepine binding site. While this compound is often described as non-selective among α subunits, subtle differences in affinity have been reported. One study indicated that this compound displaces the binding of [3H]-flunitrazepam with an overall affinity of 28 nM and does not significantly distinguish between GABAA receptors containing different α-subunits, often categorized as BZ1 (α1-containing) and BZ2 (α2, α3, α5-containing) phenotypes.[1]

More specific quantitative data for esthis compound's binding affinity at various recombinant human GABAA receptor subtypes expressed in HEK293T cells has been characterized. The data, presented in the table below, demonstrates that esthis compound exhibits similar high affinity across the α1, α2, α3, and α5 subunits.

| Receptor Subtype | Ligand | Ki (nM) | Source |

| α1β2γ2 | Esthis compound | 10.5 ± 1.2 | Hanson et al., 2008 |

| α2β2γ2 | Esthis compound | 13.0 ± 1.5 | Hanson et al., 2008 |

| α3β2γ2 | Esthis compound | 12.1 ± 1.8 | Hanson et al., 2008 |

| α5β2γ2 | Esthis compound | 15.4 ± 2.0 | Hanson et al., 2008 |

Table 1: Binding Affinities of Esthis compound for αxβ2γ2 GABAA Receptors. Data represents the mean ± S.D. of the inhibition constant (Ki) determined by radioligand binding assays.

Experimental Protocols

The determination of this compound's binding affinity and functional effects on GABAA receptors relies on sophisticated in vitro techniques. The following are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293T) cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum and antibiotics).

-

Cells are transiently transfected with plasmids encoding the desired human GABAA receptor subunits (e.g., α1, β2, and γ2) using a suitable transfection reagent (e.g., calcium phosphate).

2. Membrane Preparation:

-

Approximately 48 hours post-transfection, cells are harvested.

-

Cells are washed with ice-cold phosphate-buffered saline and then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the expressed receptors.

-

The membrane pellet is washed by resuspension in fresh lysis buffer and re-centrifugation to remove any remaining cytosolic components. The final pellet is resuspended in the assay buffer.

3. Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

A constant concentration of a radioligand that binds to the benzodiazepine site, such as [3H]flunitrazepam or [3H]Ro15-1788, is used. The concentration is typically close to its dissociation constant (Kd) for the receptor.

-

Increasing concentrations of unlabeled this compound (the competitor) are added to the wells containing the receptor membranes and the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine, such as diazepam (e.g., 10 µM).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique is used to measure the ion flow across the membrane of a Xenopus oocyte expressing the GABAA receptor, allowing for the functional characterization of this compound's modulatory effects.

1. Oocyte Preparation:

-

Oocytes are surgically harvested from mature female Xenopus laevis frogs.

-

The oocytes are treated with collagenase to remove the follicular cell layer.

-

Healthy, stage V-VI oocytes are selected for injection.

2. cRNA Injection:

-

Complementary RNA (cRNA) encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2) is synthesized in vitro.

-

A specific amount of the cRNA mixture is injected into the cytoplasm of the oocytes using a microinjector.

-

The injected oocytes are incubated for 2-7 days to allow for the expression and assembly of functional GABAA receptors in the oocyte membrane.

3. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution).

-

Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

-

The membrane potential is clamped to a specific holding potential (e.g., -70 mV) by the voltage-clamp amplifier.

-

GABA, the natural agonist, is applied to the oocyte to elicit an inward chloride current (IGABA).

-

To assess the modulatory effect of this compound, it is co-applied with GABA, and the resulting current is measured.

4. Data Acquisition and Analysis:

-

The currents are recorded and digitized using specialized software.

-

The potentiation of the GABA-induced current by this compound is calculated as the ratio of the current in the presence of this compound and GABA to the current in the presence of GABA alone.

-

Dose-response curves are generated by applying different concentrations of this compound, and the EC50 (the concentration that produces 50% of the maximal effect) is determined.

Signaling Pathway of this compound at the GABAA Receptor

This compound enhances the natural inhibitory function of GABA. The GABAA receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit. The binding of two GABA molecules to the interfaces between the β and α subunits triggers a conformational change that opens the central chloride (Cl-) ion channel. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound, as a positive allosteric modulator, binds to the benzodiazepine site located at the interface of the α and γ subunits.[2] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. This potentiation of GABAergic transmission results in a greater influx of chloride ions for a given concentration of GABA, leading to enhanced neuronal inhibition and the sedative-hypnotic effects of the drug.

References

The Synthesis of Zopiclone: A Technical Guide to Chemical Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary chemical synthesis pathways and precursors of zopiclone, a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. The following sections provide a comprehensive overview of the core synthetic routes, detailed experimental protocols for key reactions, and a quantitative comparison of various synthetic approaches.

Core Synthesis Pathways

The most prevalent synthetic routes to this compound converge on the formation of a key intermediate, 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one, which is subsequently esterified to yield the final product. Two main pathways for the synthesis of this intermediate and its subsequent conversion to this compound are outlined below.

Pathway 1: From Pyrazine-2,3-dicarboxylic Anhydride and 2-Amino-5-chloropyridine

This widely employed pathway commences with the reaction of pyrazine-2,3-dicarboxylic anhydride with 2-amino-5-chloropyridine. The resulting intermediate undergoes cyclization, followed by a selective reduction and final esterification.

The reaction of pyrazine-2,3-dicarboxylic anhydride with 2-amino-5-chloropyridine yields 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid[1][2]. This intermediate is then cyclized, often using a reagent like thionyl chloride, to produce 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine[1][2]. A partial and selective reduction of one of the carbonyl groups in this intermediate is achieved using a reducing agent such as potassium borohydride, affording the crucial alcohol intermediate, 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one[1][2][3]. The final step involves the esterification of this alcohol with 4-methylpiperazine-1-carbonyl chloride in the presence of a base to yield this compound[1].

Pathway 2: Direct Esterification of the Hydroxy Intermediate

An alternative and frequently cited industrial method involves the direct esterification of the pre-synthesized intermediate, 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine, with 1-chloroformyl-4-methylpiperazine or its hydrochloride salt[4][5][6][7]. This reaction is typically carried out in the presence of a base and a catalyst in an anhydrous organic solvent[4].

Commonly used bases include triethylamine and diisopropylamine, while catalysts such as 4-dimethylaminopyridine (DMAP) are often employed to facilitate the reaction[4][5]. A variety of polar solvents can be used, including dichloromethane, N,N-dimethylformamide (DMF), and acetone[4][5]. This method is advantageous due to its high yield and purity of the final product[5].

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthesis protocols for this compound, highlighting yields and purity under different reaction conditions.

Table 1: Synthesis of this compound via Direct Esterification

| Precursors | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Purity (%) (Method) | Reference |

| 6-(5-chloro-2-pyridyl)-5-hydroxyl-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine, 1-chloroformyl-4-methylpiperazine hydrochloride | Pyridine, Triethylamine, 4-Dimethylaminopyridine | Dichloromethane | Reflux, 1.5 hours | 92.9 | 98.5 (HPLC) | [4] |

| 6-(5-chloro-2-pyridyl)-5-hydroxyl-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine, 1-chloroformyl-4-methylpiperazine hydrochloride | Pyridine, Diethylamine, 4-Dimethylaminopyridine | Dichloromethane | Reflux, 1 hour | 94.59 | 98.3 (HPLC) | [4] |

| 6-(5-chloro-2-pyridyl)-5-hydroxyl-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine, 1-chloroformyl-4-methylpiperazine hydrochloride | Pyridine, Diisopropylamine, 4-Dimethylaminopyridine | N,N-Dimethylformamide | 25°C, 3 hours | 91.89 | 98.0 (HPLC) | [4] |

| 6-(5-chloro-2-pyridinyl]-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5-one, 1-Chlorocarbonyl-4-methyl piperazine hydrochloride | Triethylamine, DMAP | Acetone | 60°C, 7.5 hours | 90 | 99.22 | [5] |

| 6-(5-chloro-2-pyridinyl]-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazine-5-one, 1-Chlorocarbonyl-4-methyl piperazine hydrochloride | Triethylamine, DMAP | Not specified | Not specified | 91.7 | 98.86 (HPLC) | [5] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification in Dichloromethane

This protocol is adapted from a patented method[4].

Materials:

-

6-(5-chloro-2-pyridyl)-5-hydroxyl-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine (10.0 g)

-

1-chloroformyl-4-methylpiperazine hydrochloride (10.0 g)

-

Dichloromethane (350 g)

-

Pyridine (11 ml)

-

Diethylamine (15 ml)

-

4-dimethylaminopyridine (2.0 g)

-

Purified water

-

Ethyl acetate

-

Activated carbon

Procedure:

-

To a 500 ml reaction flask, add dichloromethane (350 g), 6-(5-chloro-2-pyridyl)-5-hydroxyl-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine (10.0 g), 1-chloroformyl-4-methylpiperazine hydrochloride (10.0 g), pyridine (11 ml), diethylamine (15 ml), and 4-dimethylaminopyridine (2.0 g).

-

Heat the mixture to reflux and maintain the reaction for 1 hour.

-

After the reaction is complete, add 100 ml of purified water and separate the layers, discarding the aqueous layer.

-

Concentrate the dichloromethane layer in vacuo.

-

Add 150 ml of ethyl acetate to the residue and heat to 78°C.

-

Add 1 g of activated carbon and stir for 30 minutes.

-

Filter the hot solution, then allow it to cool to induce crystallization.

-

Filter the crystals and dry to obtain this compound as an off-white solid.

Protocol 2: Synthesis of 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine

This protocol describes a key step in the synthesis of the this compound precursor[8].

Materials:

-

2,3-pyrazine dicarboxylic anhydride (15 g)

-

2-amino-5-chloropyridine (13 g)

-

4-dimethylaminopyridine (DMAP) (0.12 g)

-

Xylene (120 mL)

-

Triethylamine (20.2 g)

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2,3-pyrazine dicarboxylic anhydride (15 g), 2-amino-5-chloropyridine (13 g), DMAP (0.12 g), and xylene (120 mL).

-

At 30°C, add triethylamine (20.2 g).

-

The subsequent cyclization is carried out directly to synthesize the intermediate.

Logical Workflow of this compound Synthesis

The overall process for this compound synthesis, from starting materials to the final active pharmaceutical ingredient (API), can be visualized as a logical workflow. This involves the synthesis of key intermediates, the final condensation reaction, purification, and crystallization.

References

- 1. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 2. Esthis compound synthesis - chemicalbook [chemicalbook.com]

- 3. cdn.who.int [cdn.who.int]

- 4. Method for producing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. WO2008002629A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. EP1904499A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. US8309723B2 - Preparation of this compound and its enantiomerically enriched isomer - Google Patents [patents.google.com]

- 8. CN103664952A - Preparation method of this compound - Google Patents [patents.google.com]

Metabolic Pathways of Zopiclone in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of zopiclone in various preclinical models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the biotransformation of this widely used hypnotic agent. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of metabolic pathways and experimental workflows.

Introduction to this compound Metabolism

This compound, a cyclopyrrolone derivative, is a non-benzodiazepine hypnotic agent extensively metabolized in the liver.[1] Understanding its metabolic fate in preclinical species is crucial for the extrapolation of pharmacokinetic and pharmacodynamic data to humans, as well as for identifying potential drug-drug interactions. The primary metabolic transformations of this compound involve oxidation, demethylation, and decarboxylation.[1][2][3]

Major Metabolic Pathways and Metabolites

The biotransformation of this compound results in the formation of two primary metabolites:

-

N-desmethylthis compound (NDZ): An inactive metabolite formed through the demethylation of the piperazine ring.[4]

-

This compound N-oxide (ZNO): A less active metabolite resulting from the oxidation of a nitrogen atom in the piperazine ring.[4]

A third significant metabolic route is oxidative decarboxylation , which leads to the opening of the piperazine ring and accounts for a substantial portion of the administered dose in some species.[3]

Enzymology of this compound Metabolism

In vitro studies using human liver microsomes have identified the primary cytochrome P450 (CYP) enzymes responsible for this compound metabolism. CYP3A4 is the major enzyme involved in the formation of both N-desmethylthis compound and this compound N-oxide. CYP2C8 also contributes significantly to the N-demethylation of this compound.

Quantitative Metabolic Data in Preclinical Models

The extent of this compound metabolism and the profile of its metabolites vary across different preclinical species. The following tables summarize the available quantitative data on the excretion of this compound and its major metabolites in rats and dogs.

Table 1: Urinary and Fecal Excretion of this compound and Metabolites in Rats (% of Administered Dose) [5]

| Compound | Urine | Feces | Total Excretion |

| Unchanged this compound | ~1.8% | ~0.5% | ~2.3% |

| N-desmethylthis compound | Data not available | Data not available | Data not available |

| This compound N-oxide | Data not available | Data not available | Data not available |

| Other Metabolites (including decarboxylation products) | >30% | >10% | >40% |

Table 2: Urinary and Fecal Excretion of this compound and Metabolites in Dogs (% of Administered Dose) [5]

| Compound | Urine | Feces | Total Excretion |

| Unchanged this compound | ~6.6% | ~0.3% | ~6.9% |

| N-desmethylthis compound | Data not available | Data not available | Data not available |

| This compound N-oxide | Data not available | Data not available | Data not available |

| Other Metabolites (including decarboxylation products) | >25% | >5% | >30% |

Note: The data for "Other Metabolites" in the tables above is inferred from the total radioactivity recovered versus the unchanged drug.

In rhesus monkeys, this compound has been shown to suppress barbital withdrawal signs, indicating its activity at the benzodiazepine receptor site in this species.[6] While specific quantitative metabolic data for monkeys is limited in the readily available literature, it is known that esthis compound (the S-enantiomer of this compound) is metabolized by CYP3A4 and CYP2E1.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic pathways of this compound in preclinical models.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of this compound in liver microsomes from preclinical species (e.g., rat, dog, monkey).

4.1.1. Materials

-

Liver microsomes from the target preclinical species

-

This compound

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

-

Incubator or water bath at 37°C

-

Centrifuge

-

LC-MS/MS system for analysis

4.1.2. Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume typically 200-500 µL) containing phosphate buffer, MgCl₂, and liver microsomes (typically 0.5-1.0 mg/mL protein concentration).

-

Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiation of Reaction: Add this compound (at various concentrations to determine kinetic parameters) to the pre-incubated mixture.

-

Addition of Cofactor: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or vial for analysis by a validated LC-MS/MS method to quantify the disappearance of the parent drug (this compound) and the formation of its metabolites (N-desmethylthis compound and this compound N-oxide).

In Vivo Metabolism Study in Rats

This protocol describes a typical in vivo study to investigate the pharmacokinetics and metabolism of this compound in rats.

4.2.1. Materials

-

Male Sprague-Dawley or Wistar rats (typically 200-250 g)

-

This compound formulation for oral or intravenous administration

-

Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)

-

Metabolic cages for the collection of urine and feces

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge for plasma separation

-

Analytical equipment (LC-MS/MS)

4.2.2. Procedure

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

-

Dosing: Administer a single dose of this compound to the rats via the desired route (e.g., oral gavage or intravenous injection). A typical oral dose used in studies is around 10 mg/kg.[8]

-

Sample Collection:

-

Blood: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

-

Urine and Feces: House the rats in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

-

-

Sample Processing:

-

Plasma: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Urine and Feces: Record the total volume of urine and weight of feces collected. Homogenize the feces in a suitable solvent. Store all samples at -80°C until analysis.

-

-

Sample Extraction:

-

Plasma: Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound and its metabolites from the plasma matrix. A common liquid-liquid extraction protocol involves the following steps:

-

To 100 µL of plasma, add an internal standard.

-

Add 400 µL of a mixture of methanol and acetonitrile (1:1 v/v).

-

Vortex for 30 seconds and sonicate for 10 minutes at 4°C.

-

Incubate at -20°C for 1 hour to facilitate protein precipitation.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant and evaporate to dryness.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

-

Urine and Feces: Process the urine and fecal homogenates using appropriate extraction methods to isolate the analytes of interest.

-

-

Analytical Quantification: Analyze the processed samples using a validated LC-MS/MS method to determine the concentrations of this compound, N-desmethylthis compound, and this compound N-oxide.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound and its metabolites.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of this compound and a typical experimental workflow for its analysis.

Caption: Metabolic pathways of this compound.

References

- 1. Metabolism of Anxiolytics and Hypnotics: Benzodiazepines, Buspirone, Zoplicone, and Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Pharmacokinetics and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. karger.com [karger.com]

- 6. Dependence potential of this compound studied in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Esthis compound? [synapse.patsnap.com]

- 8. Effect of successive administration of this compound, a new class of minor tranquillizer, on mouse liver microsomal mono-oxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Zopiclone's Anxiolytic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zopiclone, a cyclopyrrolone derivative, is primarily recognized for its hypnotic effects in the treatment of insomnia. However, its pharmacological profile, which bears a striking resemblance to that of benzodiazepines, includes significant anxiolytic properties.[1] This technical guide provides a preliminary investigation into the anxiolytic characteristics of this compound, detailing its mechanism of action, preclinical evidence from animal models, and findings from clinical trials. The document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound beyond its primary indication.

Introduction

This compound, a nonbenzodiazepine hypnotic, exerts its therapeutic effects through the modulation of the central nervous system.[2] While its primary clinical application is for the short-term management of insomnia, its pharmacological activities also encompass anxiolytic, anticonvulsant, and myorelaxant effects.[1][3] The anxiolytic properties of this compound stem from its interaction with the γ-aminobutyric acid type A (GABA-A) receptor complex, the primary inhibitory neurotransmitter system in the brain.[2][4] This guide synthesizes the current understanding of this compound's anxiolytic potential, presenting key data from preclinical and clinical research to facilitate further investigation and development.

Mechanism of Action: GABA-A Receptor Modulation

This compound's mechanism of action is fundamentally similar to that of benzodiazepines, involving positive allosteric modulation of the GABA-A receptor.[1] It binds to a site on the receptor complex, enhancing the affinity of GABA for its binding site.[2] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, producing a calming effect.[2][4]

While molecularly distinct from benzodiazepines, this compound binds to the benzodiazepine site on the GABA-A receptor and acts as a full agonist.[1] Some studies suggest that this compound may exhibit slight selectivity for α1 and α5 subunits of the GABA-A receptor, although it is generally considered non-selective in its binding to receptors containing α1, α2, α3, and α5 subunits.[1] The binding affinity of this compound for the benzodiazepine receptor has been measured, with Ki values against [3H]-flunitrazepam of 24 nM in the cerebral cortex, 31 nM in the cerebellum, and 36 nM in the hippocampus of rats.[5] Another study reported an affinity of 28 nM for the displacement of [3H]-flunitrazepam.[6][7]

It is also noteworthy that the metabolite of this compound, desmethylthis compound, is pharmacologically active and is suggested to have predominantly anxiolytic properties.[1] In fact, one study indicated that (S)-desmethylthis compound can produce an anxiolytic effect without significant central nervous system depression.[8]

Signaling Pathway of this compound's Anxiolytic Action

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Pharmacological studies on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Brain receptors and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of action of this compound | European Psychiatry | Cambridge Core [cambridge.org]

- 7. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sedative and anxiolytic effects of this compound's enantiomers and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of Zopiclone on Sleep Architecture

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and characterization of zopiclone's effects on human sleep architecture. This compound, a cyclopyrrolone derivative, is a nonbenzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia.[1] Its primary mechanism of action involves the allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[2][3] This guide synthesizes findings from key polysomnographic (PSG) and quantitative electroencephalographic (qEEG) studies to provide a comprehensive overview of how this compound alters the intricate patterns of sleep.

Pharmacodynamics: Interaction with the GABA-A Receptor

This compound exerts its hypnotic effects by binding to the benzodiazepine recognition site on the alpha subunit of the GABA-A receptor complex.[2] This binding potentiates the action of GABA, the principal inhibitory neurotransmitter in the brain, leading to an increased influx of chloride ions into neurons.[2] This hyperpolarization of the neuronal membrane results in a calming effect on neuronal activity, which facilitates the induction and maintenance of sleep.[2] While structurally distinct from benzodiazepines, this compound's pharmacological profile is similar.[4] However, some studies suggest that cyclopyrrolones may bind to a different domain on the GABA-A receptor compared to benzodiazepines.[3]

The following diagram illustrates the signaling pathway of this compound's interaction with the GABA-A receptor.

Effects on Sleep Architecture: A Synthesis of Polysomnographic Data

Polysomnography (PSG) is the gold-standard method for assessing sleep architecture. Numerous studies have utilized PSG to quantify the effects of this compound on various sleep parameters. The following tables summarize the key quantitative findings from placebo-controlled trials in both healthy volunteers and individuals with insomnia.

Table 1: Effects of this compound on Sleep Continuity

| Study Population | This compound Dose | Change in Sleep Onset Latency | Change in Total Sleep Time | Change in Sleep Efficiency | Change in Wake After Sleep Onset (WASO) |

| Healthy Volunteers | 7.5 mg | Reduced[4] | Increased[4] | Improved[5] | Decreased[6] |

| Insomnia Patients | 7.5 mg | Reduced[6] | Increased[6][7] | Increased[6] | Decreased[6] |

| Insomnia Patients | 10 mg | Significantly different from placebo[8] | Slight increase[9] | Significantly different from placebo[8] | Significantly different from placebo (3mg dose)[8] |

Table 2: Effects of this compound on Sleep Stages

| Study Population | This compound Dose | Change in Stage 1 Sleep (N1) | Change in Stage 2 Sleep (N2) | Change in Slow-Wave Sleep (SWS; N3/Stages 3 & 4) | Change in REM Sleep |

| Healthy Volunteers | 7.5 mg | Shortened[4] | Increased[4] | Tended to be increased[4] | Delayed onset, no consistent reduction in total duration[4] |

| Insomnia Patients | 7.5 mg | Decreased percentage[9] | Significantly increased duration[7] | Decreased[7] or no significant change[6] | No effect on duration[7] |

| Insomnia Patients | 10 mg | Slight decrease in percentage[9] | Significant increase in percentage[9] | No change in percentage[9] | --- |

| Chronic this compound Users | Not specified | --- | --- | Significantly less compared to good sleepers[10][11] | --- |

Note: The effects of this compound on slow-wave sleep can be inconsistent across studies, with some reporting an increase, no change, or even a decrease.[4][6][7]

Quantitative EEG (qEEG) Analysis

Quantitative EEG provides a more detailed analysis of the brain's electrical activity during sleep. Studies employing qEEG have revealed specific spectral changes induced by this compound.

Table 3: Effects of this compound on EEG Power Spectra

| Study Population | This compound Dose | Change in Delta Power (0.5-3.5 Hz) | Change in Theta Power | Change in Alpha Power | Change in Beta Power |

| Healthy Volunteers | 7.5 mg | Increased over the right central region[12] | Decreased over the left frontal pole area[12] | Decreased over the occipital region[12] | Increased (beta 1 and beta 2) over central regions[12] |

| Healthy Volunteers | 7.5 mg | Increased in fronto-central regions bilaterally[13] | --- | --- | --- |

The increase in delta activity observed with this compound is a notable difference from benzodiazepines like diazepam, which tend to decrease delta power.[13] This suggests that this compound may promote a more "natural" sleep compared to older hypnotics.[13]

Experimental Protocols: A Methodological Overview

The discovery of this compound's effects on sleep architecture has been elucidated through rigorous clinical trials. A typical experimental workflow for a placebo-controlled, double-blind, crossover study is depicted below.

Key Methodological Components:

-

Study Design: Most cited studies utilize a randomized, double-blind, placebo-controlled crossover design to minimize bias.[12][14]

-

Participants: Studies often include healthy male volunteers or patients diagnosed with primary insomnia based on established criteria (e.g., DSM-IV).[6][8][12]

-

Dosage: The standard oral dose of this compound administered in these studies is typically 7.5 mg.[5][6][12]

-

Polysomnography (PSG): Standard PSG recordings include electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to monitor brain waves, eye movements, and muscle tone, respectively. This allows for the precise staging of sleep.

-

Quantitative EEG (qEEG) Analysis: For qEEG studies, the EEG signal is subjected to Fast Fourier Transform (FFT) to obtain power spectra, allowing for the quantification of different frequency bands (delta, theta, alpha, beta).[12][13]

-

Washout Period: In crossover studies, a washout period of at least one week is typically implemented between treatment arms to ensure the complete elimination of the drug from the system.[12]

Conclusion

The body of research on this compound provides a clear picture of its effects on sleep architecture. It consistently reduces sleep latency and improves sleep continuity.[4][6] Its effects on sleep stages are characterized by an increase in stage 2 sleep and variable effects on slow-wave sleep, which distinguishes it from benzodiazepines.[4][7][13] Quantitative EEG analysis further reveals a distinct spectral fingerprint, notably an increase in delta power.[12][13] These findings, derived from well-controlled clinical studies, underscore the value of polysomnography and quantitative EEG in characterizing the pharmacological effects of hypnotic agents. For drug development professionals, this understanding is crucial for the design of novel hypnotics with improved efficacy and side-effect profiles.

References

- 1. This compound: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The mechanism of action of this compound | European Psychiatry | Cambridge Core [cambridge.org]

- 4. mims.com [mims.com]

- 5. Effect of this compound on sleep, night-time ventilation, and daytime vigilance in upper airway resistance syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sleep laboratory evaluation of the long-term efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on the sleep of chronic insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A polysomnographic placebo-controlled evaluation of the efficacy and safety of esthis compound relative to placebo and zolpidem in the treatment of primary insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. jcsm.aasm.org [jcsm.aasm.org]

- 11. Sleep and Sleep Disorders in Chronic Users of this compound and Drug-Free Insomniacs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Study of this compound with quantitative EEG analysis and topography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ane.pl [ane.pl]

- 14. A double-blind, randomized and placebo-controlled study on the polysomnographic withdrawal effects of this compound, zolpidem and triazolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanisms of Zopiclone Tolerance and Dependence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zopiclone, a nonbenzodiazepine hypnotic agent of the cyclopyrrolone class, is widely prescribed for the short-term management of insomnia. Its mechanism of action is primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, similar to benzodiazepines. While clinically effective, prolonged use of this compound is associated with the development of tolerance and physical dependence, posing significant challenges in clinical practice. This technical guide provides a comprehensive overview of the fundamental molecular and cellular mechanisms underlying this compound tolerance and dependence. We delve into the critical role of GABA-A receptor subunit plasticity, alterations in receptor binding affinity and density, and the downstream signaling cascades implicated in the neuroadaptive changes that drive these phenomena. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and presents visual representations of the involved pathways to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

This compound exerts its sedative-hypnotic effects by enhancing the inhibitory neurotransmission of GABA, the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor complex, increasing the receptor's affinity for GABA and thereby potentiating the influx of chloride ions. This hyperpolarization of the neuronal membrane leads to a decrease in neuronal excitability, resulting in sedation and sleep induction.

Despite its distinct chemical structure, this compound shares a pharmacological profile with benzodiazepines, including the potential for tolerance and dependence with long-term use. Tolerance is characterized by a diminished therapeutic response to a constant dose of the drug, while dependence manifests as a physiological adaptation requiring continued drug administration to prevent withdrawal symptoms. Understanding the intricate mechanisms that underpin this compound tolerance and dependence is crucial for the development of novel therapeutic strategies with improved safety profiles.

The GABA-A Receptor: A Primary Target

The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the most common being two α, two β, and one γ subunit. The specific subunit composition determines the receptor's pharmacological properties, including its affinity for different ligands. This compound, unlike some other "Z-drugs" like zolpidem which show high selectivity for the α1 subunit, does not appear to distinguish between GABA-A receptors containing different α-subunits (BZ1 and BZ2 phenotype).

Mechanisms of this compound Tolerance

The development of tolerance to this compound is a complex process involving multiple neuroadaptive changes at the molecular and cellular levels. The primary mechanisms implicated include alterations in GABA-A receptor subunit expression and functional uncoupling of the receptor complex.

Alterations in GABA-A Receptor Subunit Expression

Chronic exposure to GABA-A receptor agonists can lead to changes in the expression levels of different receptor subunits. While specific quantitative data for chronic this compound administration is limited, studies on benzodiazepines and other Z-drugs provide valuable insights. For instance, chronic administration of lorazepam has been shown to cause a significant decrease in the levels of cortical α1 and γ2 subunit mRNA. It is hypothesized that similar changes may occur with long-term this compound use, leading to a reduction in the number of available receptors and a subsequent decrease in drug efficacy.

GABA-A Receptor Uncoupling

Another key mechanism in the development of tolerance is the functional uncoupling between the GABA and benzodiazepine binding sites on the GABA-A receptor complex. This phenomenon, observed after chronic benzodiazepine treatment, results in a decreased ability of the drug to potentiate GABA-mediated chloride currents, even when binding to the receptor is not significantly altered. Studies on zolpidem have shown that withdrawal from chronic treatment can induce this uncoupling, which is associated with altered GABA-A receptor subunit mRNA expression. It is plausible that a similar mechanism contributes to this compound tolerance.

Mechanisms of this compound Dependence and Withdrawal

Physical dependence on this compound is characterized by the emergence of a withdrawal syndrome upon abrupt cessation or significant dose reduction. Symptoms can range from rebound insomnia and anxiety to more severe manifestations like tremors and seizures.

Neuroadaptive Changes in Excitatory Systems

Chronic enhancement of GABAergic inhibition by this compound can lead to compensatory upregulation of excitatory neurotransmitter systems, particularly the glutamatergic system. Studies on benzodiazepine withdrawal have demonstrated an increase in the function and membrane incorporation of AMPA receptors, a subtype of glutamate receptors. This heightened glutamatergic activity is thought to contribute to the hyperexcitability and withdrawal symptoms observed upon drug discontinuation.

Quantitative Data on this compound and Related Compounds

The following tables summarize available quantitative data on the binding affinities of this compound and its active stereoisomer, esthis compound, to GABA-A receptors.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| This compound | Benzodiazepine Site (non-specific) | 28 nM |

Table 1: Binding Affinity of this compound.

| Compound | Receptor Subtype | Dissociation Constant (Kd) | Method | Reference |

| Esthis compound | α1β2γ2 | ~80 nM | Single-channel kinetic analysis |

Table 2: Dissociation Constant of Esthis compound.

Experimental Protocols

This section details key experimental methodologies used to investigate the mechanisms of this compound tolerance and dependence.

Radioligand Binding Assays

These assays are used to determine the affinity (Kd) and density (Bmax) of this compound binding to GABA-A receptors.

-

Objective: To quantify the binding characteristics of a radiolabeled ligand to its receptor.

-

Materials:

-

Brain tissue homogenates (e.g., from chronically treated and control animals).

-

Radioligand (e.g., [3H]flunitrazepam to label the benzodiazepine site).

-

Unlabeled this compound for competition assays.

-

Incubation buffer (e.g., Tris-HCl).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the receptors.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the Ki of this compound. For saturation binding experiments, varying concentrations of the radioligand are used to determine Kd and Bmax.

-

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is employed to measure changes in the mRNA expression levels of different GABA-A receptor subunits.

-

Objective: To quantify relative changes in gene expression.

-

Materials:

-

Brain tissue samples (e.g., from specific regions like the cortex or hippocampus).

-

RNA extraction kit.

-

Reverse transcriptase for cDNA synthesis.

-

qPCR primers specific for the GABA-A receptor subunits of interest and a reference gene.

-

qPCR master mix.

-

Real-time PCR instrument.

-

-

Protocol:

-

RNA Extraction: Isolate total RNA from brain tissue samples.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform qPCR using specific primers for the target and reference genes.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the reference gene.

-

Methodological & Application

Application Note: Quantification of Zopiclone and its Metabolites in Human Plasma by HPLC-ESI-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zopiclone is a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. The monitoring of this compound and its primary metabolites, N-desmethylthis compound and this compound-N-oxide, in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and toxicological investigations.[1][2] This document provides a detailed protocol for a sensitive and selective HPLC-ESI-MS/MS method for the simultaneous quantification of this compound and its metabolites in human plasma.

Principle

The method involves the extraction of this compound, N-desmethylthis compound, this compound-N-oxide, and an internal standard (IS) from human plasma using solid-phase extraction (SPE). The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring (MRM) mode.

Experimental Protocols

1. Materials and Reagents

-

This compound, N-desmethylthis compound, and this compound-N-oxide reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (blank)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX or equivalent)

2. Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of this compound, N-desmethylthis compound, this compound-N-oxide, and the internal standard in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water (1:1, v/v) to create working solutions for calibration curves and quality control (QC) samples.